1-(3,3-Dimethylcyclobutyl)ethan-1-one chemical properties
1-(3,3-Dimethylcyclobutyl)ethan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3,3-dimethylcyclobutyl)ethan-1-one (CAS No. 2397-00-4). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development and chemical synthesis. This guide includes a plausible synthetic pathway, predicted spectroscopic data with detailed interpretations, and an exploration of its expected chemical reactivity. All protocols and claims are supported by authoritative references to ensure scientific integrity.
Introduction
1-(3,3-Dimethylcyclobutyl)ethan-1-one is a ketone featuring a sterically hindered cyclobutane ring. The presence of the gem-dimethyl group on the cyclobutane ring imparts unique conformational constraints and influences the reactivity of the adjacent carbonyl group. While its direct applications are not widely documented, its structural motif is of interest in organic synthesis as a building block for more complex molecules. The strained four-membered ring and the ketone functionality offer a versatile platform for various chemical transformations. This guide aims to fill the information gap by providing a detailed theoretical and practical framework for understanding and utilizing this compound.
Physicochemical Properties
Detailed experimental physicochemical data for 1-(3,3-dimethylcyclobutyl)ethan-1-one are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be summarized.
| Property | Value/Prediction | Source/Rationale |
| CAS Number | 2397-00-4 | |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Predicted to be a colorless to pale yellow liquid. | Based on analogous ketones.[3] |
| Odor | Predicted to have a characteristic ketonic odor. | General property of ketones.[3] |
| Boiling Point | Not explicitly found. Predicted to be in the range of 170-190 °C. | Extrapolated from structurally similar ketones. |
| Solubility | Predicted to be soluble in common organic solvents and sparingly soluble in water. | Based on its molecular structure with a polar carbonyl group and a nonpolar hydrocarbon backbone.[3] |
| XLogP | 1.6 | [1] |
Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one
A plausible and efficient synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one can be achieved from 3,3-dimethylcyclobutanecarboxylic acid. This two-step process involves the formation of an acyl chloride followed by a reaction with an organometallic reagent.
Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one.
Experimental Protocols
3.2.1. Step 1: Synthesis of 3,3-Dimethylcyclobutanecarbonyl Chloride
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and necessary step to enable acylation with a relatively non-basic organometallic reagent in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation.
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a gas outlet to a scrubber, place 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq).[4][5][6]
-
Add thionyl chloride (1.5 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,3-dimethylcyclobutanecarbonyl chloride is typically used in the next step without further purification.
3.2.2. Step 2: Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one
Causality: A Grignard reagent, such as methylmagnesium bromide, is a strong nucleophile that can react with the acyl chloride to form the desired ketone.[7][8] To prevent over-addition to form a tertiary alcohol, the reaction is typically carried out at a low temperature.
Protocol:
-
Dissolve the crude 3,3-dimethylcyclobutanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise with vigorous stirring, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(3,3-dimethylcyclobutyl)ethan-1-one by vacuum distillation.
Spectroscopic Characterization (Predicted)
The following section details the predicted spectroscopic data for 1-(3,3-dimethylcyclobutyl)ethan-1-one, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H | ~2.1 | Singlet | 3H | -C(O)CH₃ | Protons of a methyl ketone typically appear around 2.1 ppm.[9] |
| ¹H | ~2.8-3.0 | Multiplet | 1H | -CH -C(O)- | The methine proton alpha to the carbonyl group is deshielded. |
| ¹H | ~1.8-2.0 | Multiplet | 4H | -CH₂ -C(CH₃)₂-CH₂ - | Cyclobutane ring protons. |
| ¹H | ~1.1 | Singlet | 6H | -C(CH₃ )₂ | Gem-dimethyl protons on the cyclobutane ring. |
| ¹³C | ~205-215 | - | - | C =O | The carbonyl carbon of a ketone resonates significantly downfield.[10] |
| ¹³C | ~50-60 | - | - | -C H-C(O)- | Methine carbon alpha to the carbonyl. |
| ¹³C | ~35-45 | - | - | -C H₂- | Methylene carbons of the cyclobutane ring. |
| ¹³C | ~30-40 | - | - | -C (CH₃)₂ | Quaternary carbon of the cyclobutane ring. |
| ¹³C | ~25-30 | - | - | -C(C H₃)₂ | Gem-dimethyl carbons. |
| ¹³C | ~25 | - | - | -C(O)C H₃ | Methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the carbonyl and alkyl groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~2850-3000 | Strong | C-H stretch | Aliphatic C-H bonds.[11] |
| ~1785 | Strong | C=O stretch | The C=O stretch of a cyclobutanone is shifted to a higher frequency due to ring strain, compared to a typical saturated ketone (~1715 cm⁻¹).[9] |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.
| m/z (predicted) | Proposed Fragment | Rationale |
| 126 | [M]⁺ | Molecular ion peak. |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 83 | [M - CH₃CO]⁺ | Alpha-cleavage, loss of the acetyl radical.[12] |
| 43 | [CH₃CO]⁺ | Alpha-cleavage, formation of the acylium ion (likely the base peak).[12] |
Chemical Reactivity
1-(3,3-Dimethylcyclobutyl)ethan-1-one is expected to undergo typical ketone reactions. The steric hindrance from the gem-dimethyl group may influence reaction rates but is unlikely to prevent reactions at the carbonyl center.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the ketone into an alkene.[13][14][15][16]
Caption: General scheme of the Wittig reaction with 1-(3,3-dimethylcyclobutyl)ethan-1-one.
5.1.1. Experimental Protocol for Wittig Reaction
Causality: This protocol describes the formation of a non-stabilized ylide followed by its reaction with the ketone to yield the corresponding alkene. The strong base is required to deprotonate the phosphonium salt.
Protocol:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.
-
Cool the ylide solution back to 0 °C and add a solution of 1-(3,3-dimethylcyclobutyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Safety and Handling
As with any chemical, 1-(3,3-dimethylcyclobutyl)ethan-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: The compound is expected to be a flammable liquid. Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of 1-(3,3-dimethylcyclobutyl)ethan-1-one. By leveraging established chemical principles and data from analogous compounds, this document offers valuable insights into its synthesis, spectroscopic properties, and reactivity. The provided protocols and theoretical predictions serve as a solid foundation for researchers and drug development professionals interested in utilizing this unique chemical entity.
References
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